molecular formula C19H16ClN3O3 B5684442 N-(3-chlorophenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N-(3-chlorophenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No. B5684442
M. Wt: 369.8 g/mol
InChI Key: BMLYSGGVLLGBGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridazinone derivative that has shown promising results in scientific research, particularly in the fields of medicinal chemistry and pharmacology.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide involves the inhibition of certain enzymes and proteins such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). These enzymes and proteins play a crucial role in the pathogenesis of various diseases such as cancer and inflammation. By inhibiting their activity, N-(3-chlorophenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide can potentially prevent or treat these diseases.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and prevent neurodegeneration. This compound has also been shown to have antioxidant and anti-angiogenic properties.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various in vitro and in vivo studies. However, there are also some limitations to using this compound in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand the safety and toxicity of this compound.

Future Directions

There are several future directions for the research on N-(3-chlorophenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease. Another direction is to explore its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Additionally, more research is needed to fully understand the mechanism of action and safety of this compound.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide involves the reaction of 3-chlorobenzoyl chloride with 3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-acetylglycine to form the final product.

Scientific Research Applications

N-(3-chlorophenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide has been extensively studied in the field of medicinal chemistry and pharmacology. It has shown potential as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has been shown to inhibit the activity of certain enzymes and proteins, which are involved in the pathogenesis of these diseases.

properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3/c1-26-16-7-2-4-13(10-16)17-8-9-19(25)23(22-17)12-18(24)21-15-6-3-5-14(20)11-15/h2-11H,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLYSGGVLLGBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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